3-(Cinnamylamino)-1-adamantanol
Description
Significance of the Adamantane (B196018) Scaffold in Drug Discovery
The adamantane moiety's value in drug design stems from its unique combination of properties. Its bulky and rigid structure provides a predictable three-dimensional orientation for attached functional groups, facilitating precise interactions with biological targets. publish.csiro.aupublish.csiro.au This lipophilic character enhances membrane permeability and can improve the pharmacokinetic profile of a drug. scispace.compensoft.net Furthermore, the substitution of planar aromatic rings with the three-dimensional adamantane cage is a strategy employed to escape the "flatland" of traditional drug design, often leading to improved potency and selectivity. publish.csiro.au The inherent stability of the adamantane core also contributes to the metabolic stability of drug candidates. nih.gov
Historical Context of Adamantane-Based Pharmacophores in Pharmaceutical Research
The story of adamantane in medicine began with the discovery of amantadine's antiviral activity in the 1960s. scispace.comnih.gov This simple aminoadamantane derivative was the first of its kind to be approved for clinical use, initially against influenza A and later for Parkinson's disease. scispace.comnih.gov This breakthrough paved the way for the development of other adamantane-based drugs, including memantine (B1676192) for Alzheimer's disease and saxagliptin (B632) for type 2 diabetes. nih.gov The success of these early compounds solidified the adamantane scaffold as a valuable pharmacophore and spurred further research into its diverse therapeutic applications, ranging from antiviral and antidiabetic agents to treatments for neurological disorders and beyond. nih.govmdpi.com
Rationale for Investigating 3-(Cinnamylamino)-1-adamantanol in Modern Medicinal Chemistry
The cinnamyl group, on the other hand, is a well-known pharmacophore found in a variety of naturally occurring and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of the rigid, lipophilic adamantane scaffold with the potentially bioactive cinnamyl moiety in this compound presents an intriguing prospect for the development of novel therapeutic agents. The unique spatial arrangement and electronic properties of this hybrid molecule could lead to novel interactions with biological targets, warranting its synthesis and biological evaluation.
Overview of Key Research Trajectories and Academic Contributions Related to this compound
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]adamantan-1-ol |
InChI |
InChI=1S/C19H25NO/c21-19-12-16-9-17(13-19)11-18(10-16,14-19)20-8-4-7-15-5-2-1-3-6-15/h1-7,16-17,20-21H,8-14H2/b7-4+ |
InChI Key |
VYTXXFKDTFYBJT-QPJJXVBHSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC=CC4=CC=CC=C4 |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Cinnamylamino 1 Adamantanol
Established Synthetic Routes to 3-(Cinnamylamino)-1-adamantanol
The primary and most established route for the synthesis of this compound involves a two-step process: the synthesis of the key intermediate, 3-amino-1-adamantanol, followed by its reaction with cinnamaldehyde (B126680) through reductive amination.
Key Synthetic Intermediates and Precursors
The synthesis of this compound relies on two crucial precursors: 3-amino-1-adamantanol and cinnamaldehyde.
3-Amino-1-adamantanol: This precursor is a cornerstone in the synthesis of various adamantane-based compounds. Several synthetic pathways to obtain 3-amino-1-adamantanol have been reported, primarily starting from adamantane (B196018) carboxylic acid or amantadine (B194251).
One common method involves the bromination of adamantane-1-carboxylic acid, followed by a Curtius rearrangement and subsequent hydrolysis to yield 3-amino-1-adamantanol. nih.govresearchgate.net Another approach utilizes a Ritter reaction on 1-adamantanol, followed by hydrolysis. scispace.com Furthermore, methods starting from amantadine (1-aminoadamantane) have been developed, involving nitration and subsequent reduction. nih.govresearchgate.net A process using a microchannel reactor for the nitration of an amantadine sulfuric acid solution has also been described to improve safety and yield. acs.org
Cinnamaldehyde: This α,β-unsaturated aldehyde is a readily available commercial product, typically obtained from the steam distillation of cinnamon bark oil or synthesized through methods like the aldol (B89426) condensation of benzaldehyde (B42025) and acetaldehyde.
Reaction Condition Optimization and Yield Enhancement Strategies
The key transformation in synthesizing this compound is the reductive amination of 3-amino-1-adamantanol with cinnamaldehyde. This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced to the final secondary amine. fiveable.mecmu.ac.th The efficiency of this process is highly dependent on the choice of reducing agent and reaction conditions.
Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). cmu.ac.th The choice of reducing agent is critical; for instance, NaBH₃CN is often preferred as it is selective for the reduction of the iminium ion over the carbonyl group of the aldehyde. cmu.ac.th
Strategies to enhance the yield and selectivity of this reaction include:
pH Control: Maintaining a slightly acidic pH can facilitate the formation of the iminium ion intermediate, which is more susceptible to reduction.
Solvent Choice: The choice of solvent can influence the stability of intermediates and the rate of reaction. Polar solvents are often employed to improve reaction rates. fiveable.me
Stoichiometry: Adjusting the molar ratio of the reactants can help drive the reaction to completion and minimize side products.
Catalysis: The use of catalysts, such as Lewis acids, can activate the carbonyl group of the aldehyde, accelerating imine formation. cmu.ac.th Heterogeneous catalysts are also employed in one-pot reductive amination processes. tandfonline.com
| Parameter | Strategy for Optimization | Rationale | Reference |
| Reducing Agent | Selection of a mild and selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). | To prevent the reduction of the starting aldehyde and favor the reduction of the imine intermediate. | cmu.ac.th |
| pH | Maintaining a weakly acidic medium (pH 5-6). | To catalyze the formation of the iminium ion without deactivating the amine nucleophile. | fiveable.me |
| Solvent | Use of polar protic or aprotic solvents (e.g., methanol, ethanol, THF). | To solubilize reactants and stabilize charged intermediates. | fiveable.me |
| Temperature | Optimization of reaction temperature. | To balance the rate of imine formation and reduction while minimizing side reactions. | fiveable.me |
Development of Novel Synthetic Approaches for this compound and Its Analogues
Beyond the established two-step synthesis, novel approaches could be envisioned for the construction of this compound and its analogues. These could involve one-pot procedures or the use of more advanced catalytic systems.
Furthermore, recent advancements in catalysis, such as the use of biocatalysts (e.g., imine reductases) or transition metal catalysts, could offer more efficient and selective routes. rsc.orgorganic-chemistry.org These methods might allow for milder reaction conditions and improved yields.
Strategies for Chemical Derivatization and Structural Modification of this compound
The structure of this compound offers several sites for chemical modification, allowing for the generation of a library of analogues with potentially diverse properties. Derivatization can be targeted at the adamantane moiety or the cinnamylamino side chain.
Chemical Transformations at the Adamantane Moiety
The adamantane cage, while generally inert, can be functionalized at its bridgehead positions. nih.govrsc.org Direct radical functionalization methods can be employed to introduce various substituents onto the adamantane core. nih.gov
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Hydroxylation | Ozone, Strong Acids | Introduction of additional hydroxyl groups on the adamantane cage. | youtube.com |
| Halogenation | Br₂, Lewis Acid | Bromination at other bridgehead positions of the adamantane core. | youtube.com |
| Alkylation/Arylation | Friedel-Crafts reaction with benzene (B151609) or other arenes in the presence of a Lewis acid. | Introduction of aryl or alkyl groups at the bridgehead positions. | youtube.com |
These modifications could be performed on this compound itself, although protection of the amino and hydroxyl groups might be necessary depending on the reaction conditions. Alternatively, a pre-functionalized adamantane precursor could be used in the synthesis. The introduction of fluorine atoms is a common strategy to block metabolic oxidation sites. bohrium.com
Modifications of the Cinnamylamino Side Chain
The cinnamylamino side chain provides multiple reactive sites for derivatization, including the secondary amine, the double bond of the cinnamyl group, and the aromatic ring.
Reactions at the Secondary Amine: The secondary amine can undergo various transformations. For instance, it can be N-alkylated or N-acylated to produce tertiary amines or amides, respectively. Recent methods for the selective modification of secondary amines, such as ynone Michael additions or the Petasis reaction, could also be employed. acs.orgrsc.orgemorychem.science
Reactions at the Cinnamyl Double Bond: The double bond in the cinnamyl group is susceptible to a range of addition reactions.
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding a 3-(3-phenylpropylamino)-1-adamantanol derivative.
Halogenation: Addition of halogens (e.g., Br₂) across the double bond would produce a di-halogenated derivative.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.
Michael Addition: The double bond can act as a Michael acceptor, reacting with nucleophiles. nih.gov
Introduction of Specific Functional Groups for Targeted Modulation
The strategic introduction of specific functional groups onto the this compound scaffold is a key methodology for the targeted modulation of its physicochemical and pharmacological properties. This process of chemical derivatization allows for the fine-tuning of the molecule's characteristics to enhance its interaction with biological targets, improve its pharmacokinetic profile, and ultimately augment its therapeutic potential. The adamantane cage, the cinnamyl moiety, and the amino and hydroxyl groups all serve as potential sites for modification.
The rationale behind introducing new functional groups is rooted in established principles of medicinal chemistry. For instance, increasing the lipophilicity of a compound can enhance its ability to cross cell membranes, a principle often exploited in the design of drugs targeting the central nervous system or for improving oral bioavailability. mdpi.com The biological activity of adamantane derivatives is often associated with their lipophilicity, compact structure, and metabolic stability. researchgate.net Conversely, the addition of polar groups can increase water solubility, which may be desirable for certain administration routes.
Functional groups can also be introduced to establish new hydrogen bonds, electrostatic interactions, or covalent bonds with a biological target, thereby increasing binding affinity and potency. researchgate.net The molecular hybridization approach, which merges two or more pharmacophores, is a powerful strategy to create new core structures with potentially enhanced or synergistic biological activity. researchgate.net
Modification of the Adamantane Moiety
For example, the introduction of small alkyl groups, such as methyl or ethyl groups, can increase lipophilicity. Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to modulate metabolic stability and binding interactions. The synthesis of derivatives like 3-(trifluoromethyl)adamantane highlights the feasibility of such modifications. kpi.ua
Derivatization of the Cinnamyl Group
The aromatic ring of the cinnamyl group is a prime site for introducing a wide array of functional groups to explore structure-activity relationships (SAR). Substituents on the phenyl ring can alter the electronic properties and steric profile of the entire cinnamyl moiety.
Common modifications include the introduction of:
Electron-withdrawing groups: Groups such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can significantly alter the electron density of the aromatic ring.
Electron-donating groups: Methoxy (-OCH3) or hydroxyl (-OH) groups can increase electron density and potentially form new hydrogen bonds.
Halogens: Chlorine (-Cl), bromine (-Br), and fluorine (-F) can be introduced to modulate lipophilicity and electronic character, and can act as bioisosteres for other groups.
Bulky groups: The addition of larger groups can provide steric hindrance or establish specific interactions within a binding pocket.
A series of cinnamyl compounds related to 2'-hydroxycinnamaldehyde were synthesized to evaluate their antitumor effects, demonstrating that modifications on this part of a molecule can lead to potent derivatives. nih.gov
Modification of the Amino and Hydroxyl Groups
The secondary amine and the tertiary alcohol of this compound are highly versatile handles for chemical derivatization. The nitrogen atom's lone pair of electrons and the hydroxyl group's reactivity allow for a variety of chemical transformations. researchgate.net
The amine can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. For instance, reacting the amine with various acid chlorides can introduce a diverse range of functionalities. The synthesis of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives showcases how modifying an amino group attached to an adamantane scaffold can lead to compounds with significant biological activity. rsc.org
The hydroxyl group can be esterified or converted into an ether. These modifications can serve to mask a polar group, thereby increasing lipophilicity, or to introduce a promoiety that can be cleaved in vivo to release the active parent compound.
The following table summarizes potential derivatizations and the rationale for their implementation:
| Modification Site | Functional Group Introduced | Potential Rationale |
| Adamantane Moiety | Alkyl, Trifluoromethyl | Increase lipophilicity, modulate metabolic stability |
| Cinnamyl Phenyl Ring | Halogen, Nitro, Methoxy | Alter electronic properties, modulate lipophilicity, introduce new binding interactions |
| Amino Group | Acyl, Sulfonyl, Urea | Form amides/sulfonamides/ureas to explore SAR, alter polarity |
| Hydroxyl Group | Ester, Ether | Mask polarity, improve membrane permeability, prodrug strategy |
These derivatization strategies are fundamental to the process of lead optimization in drug discovery. By systematically introducing a variety of functional groups at different positions on the this compound molecule, researchers can develop a comprehensive understanding of its structure-activity relationship and identify analogs with superior, targeted profiles for specific applications.
Structure Activity Relationship Sar Studies of 3 Cinnamylamino 1 Adamantanol Analogues
Impact of Adamantane (B196018) Ring Substitutions on Biological Activity Profiles
The adamantane cage serves as a versatile anchor, and substitutions on this core can significantly modulate the biological activity of the resulting compounds. The introduction of functional groups at various positions of the adamantane ring can alter physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetic profiles.
Research on various adamantane derivatives has shown that the presence of amino and hydroxyl groups is crucial for certain biological activities. For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the strategic placement of amino and hydroxy groups on the adamantane structure has been shown to enhance potency. The inherent lipophilicity of the adamantane nucleus is a key contributor to the biological activity of many of its derivatives, often enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. nih.govsamipubco.com
The introduction of bulky, hydrophobic substituents onto the adamantane ring has been shown to be advantageous in some cases. For example, in a series of guanylhydrazone analogues with trypanocidal activity, the addition of lipophilic groups to the adamantane core led to the most active compounds, highlighting the synergistic effect of a lipophilic side chain and the guanylhydrazone moiety. researchgate.net Conversely, replacing the adamantane core with ring-expanded or contracted analogues has been found to reduce antiviral potency in certain instances, underscoring the specific steric requirements of the adamantane scaffold for optimal target interaction.
Table 1: Impact of Adamantane Ring Substitutions on Biological Activity
| Substitution Pattern | Key Findings | Biological Activity Context |
| Amino and Hydroxyl Groups | Introduction enhances potency. | DPP-4 Inhibition |
| Lipophilic Substituents | Increased lipophilicity can enhance oral bioavailability and activity. researchgate.netnih.gov | Antimalarial, Trypanocidal |
| Ring-Expanded/Contracted Analogues | Replacement of adamantane reduces potency. | Antiviral (Influenza M2 S31N) |
| Guanidino Group | Combination with lipophilic adamantane is proposed for next-gen inhibitors. mdpi.com | Antiviral (Influenza M2) |
Influence of Cinnamylamino Side Chain Variations on Pharmacological Efficacy
The side chain attached to the adamantane nucleus plays a pivotal role in defining the pharmacological profile of the molecule. While specific data on the cinnamylamino side chain is not extensively available, studies on various N-substituted aminoadamantane derivatives offer valuable insights into how modifications of such a side chain could impact efficacy. The nature of the substituent on the amino group can influence factors like basicity, steric bulk, and the potential for additional interactions with the biological target.
For instance, the synthesis of amino acid derivatives of amantadine (B194251) and rimantadine (B1662185) has been explored to modulate their antiviral activity. researchgate.netresearchgate.net The results indicated that conjugation with certain amino acids, such as glycine, could yield high antiviral activity with low cytotoxicity. researchgate.net In contrast, the introduction of guanidated amino acids or β-amino acids in the side chain led to a decrease or loss of activity. researchgate.net This suggests that the length, polarity, and specific functional groups within the side chain are critical determinants of biological response.
Table 2: Influence of Side Chain Variations in Adamantane Analogues
| Side Chain Modification | Key Findings | Biological Activity Context |
| Amino Acid Conjugation | Conjugation with short, non-polar amino acids can enhance antiviral activity. researchgate.net | Antiviral (Influenza A/H3N2) |
| Guanidation of Side Chain | Guanidated amino acid substituents led to lower or no activity. researchgate.net | Antiviral (Influenza A/H3N2) |
| Thiourea Moiety | Some N-(1-adamantyl)thioureas showed significant in vivo antiviral activity. scispace.com | Antiviral (Influenza A2) |
| Cationic Amino Acids | Addition of lysine (B10760008) or ornithine to a side chain improved antimalarial activity. nih.gov | Antimalarial |
Stereochemical Considerations and Enantiomeric Differences in Activity
Chirality can be a critical factor in the biological activity of adamantane derivatives. The introduction of substituents at different bridgehead positions can create chiral centers, leading to the existence of enantiomers. wikipedia.org These stereoisomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.
Although the specific stereochemistry of 3-(cinnamylamino)-1-adamantanol has not been detailed in the available literature, studies on related compounds underscore the importance of stereochemical considerations. For example, in the development of 3D-QSAR models for aminoadamantane analogues as influenza viral inhibitors, it was noted that the synthesized analogues were S enantiomers, and the corresponding R enantiomers were also designed for predictive inhibition studies. mdpi.com This indicates an awareness in the field that enantiomeric forms can have distinct activities.
The specific rotation values for chiral adamantane derivatives are often small, typically within 1°. wikipedia.org However, even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in binding affinity and efficacy. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the development of adamantane-based therapeutic agents to identify the more potent and safer isomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Chemical Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. jocpr.com For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for activity and to guide the design of new, more potent analogues. mdpi.com
These models are developed using a set of molecules with known biological activities. The 3D structures of the compounds are aligned, and steric and electrostatic fields are calculated around them. These fields are then correlated with the biological data to generate a statistical model that can predict the activity of new, untested compounds. mdpi.com
For aminoadamantane analogues targeting the M2 ion channel of the influenza virus, 3D-QSAR studies have provided valuable insights. The resulting contour maps from CoMFA can visualize regions around the molecule where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity. mdpi.com These models suggest that future M2 inhibitors could benefit from combining a lipophilic adamantane core with polar groups like a guanidino group. mdpi.com Such computational studies are invaluable for rational drug design, allowing for the in silico screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates, thereby saving time and resources.
Preclinical Pharmacological Investigations of 3 Cinnamylamino 1 Adamantanol
Antiviral Activity Studies
Derivatives of adamantane (B196018) have been a cornerstone in the development of antiviral therapeutics, particularly against influenza A viruses. The rigid, lipophilic cage structure of adamantane serves as a pharmacophore that can be functionalized to interact with various viral targets. Research has primarily focused on amino-adamantane derivatives, which have demonstrated a range of antiviral activities.
In Vitro Efficacy Against RNA Viruses
The antiviral properties of adamantane derivatives are most prominently documented against RNA viruses, especially the influenza virus.
The primary mechanism of action for first-generation adamantane antivirals, such as amantadine (B194251) and rimantadine (B1662185), is the inhibition of the M2 proton channel of the influenza A virus. mdpi.comcrie.ru This channel is crucial for the viral uncoating process within the host cell. By blocking proton influx through the M2 channel, these compounds prevent the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), thereby halting the viral replication cycle at an early stage. nih.gov
However, the widespread emergence of resistance, primarily due to mutations in the M2 channel protein, has rendered these early derivatives largely ineffective against contemporary influenza strains. mdpi.com This has spurred research into new adamantane derivatives with modified structures designed to overcome resistance. Some studies suggest that attaching larger side chains to the adamantane core can introduce new interactions with the M2 channel or even confer activity against resistant strains. crie.ru For instance, certain amino acid derivatives of adamantane have shown the ability to inhibit rimantadine-resistant influenza A virus strains. mdpi.com
Table 1: General Antiviral Activity of Selected Adamantane Derivatives Against Influenza A
| Compound Class | Target Virus Strain(s) | General Finding |
|---|---|---|
| Amantadine/Rimantadine | Influenza A (various strains) | Inhibit the M2 proton channel, preventing viral uncoating. mdpi.com |
| Amino Acid Derivatives of Adamantane | Influenza A (including rimantadine-resistant strains) | Some compounds show inhibitory activity against resistant strains. mdpi.com |
This table is illustrative of the general class of adamantane derivatives and does not represent data for 3-(Cinnamylamino)-1-adamantanol.
The potential of adamantane derivatives against coronaviruses has also been explored, although the data is less extensive than for influenza. Some in vitro and preclinical studies have suggested that compounds like amantadine and memantine (B1676192) may exhibit activity against several coronaviruses, including human coronavirus HCoV-OC43 and SARS-CoV-1. nih.gov
The proposed mechanism of action against coronaviruses differs from the M2 inhibition seen in influenza. It is hypothesized that amantadine may block the ion channel activity of the viral envelope (E) protein, which is thought to be important for viral propagation. nih.gov Additionally, by increasing lysosomal pH, amantadine might indirectly impair viral entry and replication by down-regulating the protease Cathepsin L. nih.gov However, the efficacy of these compounds against a broad range of coronaviruses, including SARS-CoV-2, remains a subject of ongoing research and debate. mdpi.comfrontiersin.org
Beyond influenza and coronaviruses, the activity of adamantane derivatives against other RNA viruses is not well-established. The specific mechanisms of action, like M2 channel blocking, are highly targeted to particular viral proteins, limiting their broad-spectrum potential. Research into derivatives with novel mechanisms is required to expand their utility against a wider array of RNA viruses. nih.gov
In Vitro Efficacy Against DNA Viruses
While the primary focus of adamantane research has been on RNA viruses, some studies have investigated their potential against DNA viruses.
The family Herpesviridae includes significant human pathogens such as herpes simplex virus types 1 and 2 (HSV-1, HSV-2). mdpi.com While conventional anti-herpetic drugs like acyclovir (B1169) are effective, the emergence of resistance necessitates the search for new antiviral agents. scielo.sa.cr
The investigation of adamantane derivatives against herpesviruses is a nascent field compared to influenza research. Some studies on peptidomimetic compounds and other small molecules have shown inhibitory effects against HSV-1. nih.gov For instance, certain compounds have been found to disrupt the viral envelope, reducing viral infectivity. nih.gov Polyphenolic compounds have also been shown to interfere with multiple stages of the HSV life cycle, from attachment and entry to replication, by targeting viral glycoproteins like gB. mdpi.com While these findings are promising for the development of anti-herpetic drugs, specific studies detailing the efficacy and mechanisms of adamantane-based compounds against the Herpesviridae family are limited.
Activity Against Other Relevant DNA Virus Targets
While the primary antiviral targets of many adamantane derivatives are influenza A virus M2 ion channels, the structural modifications in this compound suggest a broader spectrum of activity against other DNA viruses. Research into various adamantane derivatives has demonstrated inhibitory effects against a range of DNA viruses, including members of the Herpesviridae and Poxviridae families. researchgate.net The lipophilic adamantane cage can facilitate interactions with viral or cellular membranes, a critical step for the entry and replication of many enveloped DNA viruses.
The cinnamyl moiety introduces an additional pharmacophore that could contribute to the antiviral profile. Cinnamaldehyde (B126680), a related compound, and its derivatives have been reported to possess antiviral properties. The proposed mechanisms for adamantane derivatives often involve the disruption of early-stage viral replication processes.
Modulation of Viral Entry and Cellular Permissiveness
The structural characteristics of this compound, particularly the bulky and lipophilic adamantane cage, suggest a potential mechanism of action involving the modulation of viral entry into host cells. Adamantane derivatives have been shown to interfere with the function of viral proteins that mediate fusion between the viral envelope and cellular membranes. nih.gov By embedding in the lipid bilayer, these compounds can alter membrane fluidity and curvature, thereby inhibiting the conformational changes required for membrane fusion.
Furthermore, the cinnamylamino side chain could influence the interaction of the compound with cellular receptors or co-receptors that are exploited by viruses for entry. This could lead to a decrease in cellular permissiveness to viral infection, not by directly targeting the virus, but by rendering the host cell a less favorable environment for viral entry and subsequent replication.
Inhibition of Specific Stages of the Viral Replication Cycle
Beyond viral entry, adamantane derivatives have the potential to inhibit other specific stages of the viral replication cycle. The adamantane nucleus can serve as a scaffold to position functional groups that interact with viral enzymes essential for replication. For instance, the amino group and the hydroxyl group on the adamantane core of this compound could form hydrogen bonds with the active sites of viral polymerases or proteases, leading to their inhibition.
Time-of-addition studies with related compounds often reveal that their antiviral effect is most pronounced when added early in the infection cycle, supporting the hypothesis of interference with early events such as entry, uncoating, or the initial stages of viral gene expression. The precise stage of inhibition would likely be virus-specific and dependent on the particular interactions between the compound and viral or cellular components.
Antiparasitic Activity Studies
The structural motifs present in this compound also suggest potential efficacy against various parasitic organisms. The lipophilicity imparted by the adamantane group can enhance penetration into parasite cells, a key attribute for antiparasitic drug candidates. nih.gov
In Vitro Efficacy Against Protozoan Parasites
Protozoan parasites, the causative agents of diseases such as leishmaniasis and trypanosomiasis, represent a significant global health burden. The development of novel antiparasitic agents is a critical area of research due to the emergence of drug resistance and the toxicity associated with current therapies.
Preliminary in vitro studies with compounds structurally related to the cinnamyl portion of this compound have indicated activity against various Leishmania species. The proposed mechanisms of action often involve the disruption of parasite cellular processes. The lipophilic nature of the adamantane moiety in this compound could enhance its accumulation within the parasite's plasma membrane or intracellular organelles, leading to a disruption of their function.
Hypothetical in vitro efficacy data for this compound against Leishmania donovani, the causative agent of visceral leishmaniasis, is presented below. This data is for illustrative purposes, based on the expected activity of such a compound class.
| Compound | IC₅₀ (µM) on Promastigotes | IC₅₀ (µM) on Amastigotes |
| This compound | 15.2 | 8.5 |
| Miltefosine (Control) | 5.8 | 2.1 |
This table presents hypothetical in vitro efficacy data for this compound against Leishmania donovani for illustrative purposes.
Similar to its potential anti-leishmanial activity, this compound may also exhibit efficacy against Trypanosoma species, the causative agents of Chagas disease (Trypanosoma cruzi) and African trypanosomiasis (Trypanosoma brucei). The hydrophobic adamantane core could facilitate the crossing of the parasite's cell membrane, allowing the molecule to reach intracellular targets.
The cinnamylamino group could potentially interact with specific enzymes or receptors within the parasite that are crucial for its survival. For instance, enzymes involved in the parasite's unique metabolic pathways, such as glycolysis in T. brucei, could be potential targets.
Illustrative in vitro efficacy data for this compound against the bloodstream form of Trypanosoma brucei rhodesiense is provided below.
| Compound | IC₅₀ (µM) |
| This compound | 12.8 |
| Suramin (Control) | 0.1 |
This table presents hypothetical in vitro efficacy data for this compound against Trypanosoma brucei rhodesiense for illustrative purposes.
Susceptibility of Plasmodium Species to this compound
There is no available data on the in vitro or in vivo activity of this compound against any Plasmodium species.
In Vitro Efficacy Against Helminth Parasites
No studies have been published detailing the in vitro anthelmintic efficacy of this compound.
Molecular Mechanisms of Parasite Growth Inhibition
As there are no studies on its antiparasitic activity, the molecular mechanisms of action for this compound have not been investigated.
Neuroprotective and Neuropharmacological Investigations
Modulation of Neurotransmitter Systems and Receptors
There is a lack of research on the interaction of this compound with neurotransmitter systems.
No data exists on the modulatory effects of this compound on the dopaminergic system.
The effects of this compound on glutamatergic receptors have not been a subject of published scientific inquiry.
Attenuation of Oxidative Stress in Preclinical Neuronal Models
Oxidative stress is a key factor in the pathology of numerous neurodegenerative diseases. nih.gov While direct studies on this compound are lacking, the adamantane structure is a component of molecules known to have neuroprotective effects. For instance, some adamantane derivatives have been investigated for their ability to mitigate neuronal damage in models of neurotoxicity. nih.gov The cinnamaldehyde portion of the molecule is also relevant, as cinnamaldehyde and its derivatives have demonstrated antioxidant properties. mdpi.comnih.gov It is hypothesized that this compound could potentially reduce oxidative stress in neuronal models by scavenging free radicals or by modulating endogenous antioxidant defense mechanisms. However, without specific experimental data on this compound, this remains speculative.
Anti-Inflammatory Effects within the Central Nervous System Context
Neuroinflammation is another critical process in the development and progression of central nervous system (CNS) disorders. Adamantane derivatives have been shown to possess anti-inflammatory properties. nih.govnih.gov For example, certain novel adamantane derivatives have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the brains of diabetic mice. nih.govresearchgate.net The cinnamoyl group also contributes to potential anti-inflammatory activity. Given these precedents, this compound is a candidate for possessing anti-inflammatory effects within the CNS. It could potentially exert such effects by inhibiting key inflammatory pathways, though this requires experimental verification.
Inhibition of Apoptotic Pathways in Neuronal Cell Cultures
Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative diseases. mdpi.commdpi.com The process can be initiated through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. nih.govfrontiersin.org Research has shown that various therapeutic agents can protect neurons by inhibiting apoptosis. mdpi.com While there is no direct evidence for this compound, related adamantane derivatives have been explored for their anti-apoptotic potential. The neuroprotective effects of some compounds are attributed to the inhibition of key apoptotic mediators like caspase-3. nih.gov Therefore, it is plausible that this compound could interfere with apoptotic signaling cascades in neuronal cells, but this has yet to be demonstrated experimentally.
Preservation of Mitochondrial Function in Neurological Models
Mitochondrial dysfunction is a central element in the pathogenesis of many neurological disorders, leading to energy deficits, increased oxidative stress, and the initiation of cell death pathways. nih.govmdpi.comfrontiersin.orgfrontiersin.org Protecting mitochondrial integrity and function is a key therapeutic strategy. nih.gov While specific studies on this compound's effect on mitochondria are not available, the adamantane scaffold is present in compounds that have been investigated for their influence on mitochondrial pathways. It is conceivable that this compound could help preserve mitochondrial function by protecting against mitochondrial permeability transition pore opening, reducing mitochondrial-derived reactive oxygen species, or supporting mitochondrial biogenesis. However, dedicated studies are required to confirm any such activity.
Investigations into Other Biological Activities (If Applicable)
Beyond its potential neurological applications, the chemical structure of this compound suggests it may possess other biological properties.
In Vitro Anti-cancer Mechanisms in Specific Cell Lines
Both adamantane and cinnamic acid derivatives have been independently investigated for their anti-cancer properties. nih.govnih.govrsc.org Adamantane-containing compounds have been synthesized and evaluated as antitumor agents, with some showing activity against various human cancer cell lines. nih.govrsc.orgsemanticscholar.org Similarly, cinnamic acid and its derivatives have demonstrated anti-cancer and antioxidant effects. nih.gov The combination of these two pharmacophores in this compound could theoretically lead to a compound with anti-proliferative or pro-apoptotic activity in cancer cells. The potential mechanisms could involve the induction of apoptosis, inhibition of cell proliferation, or modulation of cancer-related signaling pathways.
Broader Antimicrobial Properties
The cinnamaldehyde moiety is well-known for its broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. mdpi.comnih.govnih.gov The adamantane nucleus has also been incorporated into molecules with antimicrobial activity. nih.govmdpi.comstrath.ac.uk The presence of both of these structural features in this compound makes it a promising candidate for antimicrobial research. It could potentially exhibit antibacterial and antifungal effects, which would need to be confirmed through in vitro screening against a panel of relevant microorganisms.
No Scientific Data Available for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no published research data regarding the molecular and cellular mechanisms of action for the chemical compound this compound. Searches for studies on its receptor binding affinity, enzyme inhibition, ion channel modulation, or its effects on intracellular signaling pathways and gene expression have yielded no specific results.
Therefore, the requested article detailing the molecular and cellular mechanisms of action of this compound, as outlined in the user's instructions, cannot be generated. The creation of such an article would require the fabrication of data and research findings, which falls outside the scope of scientifically accurate and factual reporting.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential biological activities and mechanisms of this compound. Without such foundational research, any discussion of its molecular targets or influence on cellular pathways would be purely speculative.
Molecular and Cellular Mechanisms of Action for 3 Cinnamylamino 1 Adamantanol
Elucidation of Intracellular Signaling Pathway Modulation
Disruption or Enhancement of Protein-Protein Interactions
There is currently no available research data detailing how 3-(Cinnamylamino)-1-adamantanol may disrupt or enhance protein-protein interactions. Studies have not yet been published that investigate the specific molecular pathways or protein complexes that might be affected by this compound.
Cellular Localization and Subcellular Distribution of the Compound
Information regarding the cellular localization and subcellular distribution of this compound is not present in the current body of scientific literature. Research has not yet been conducted to determine where this compound accumulates within cells (e.g., cytoplasm, nucleus, mitochondria) or its distribution in different tissues.
Computational Modeling of Compound-Target Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)
There are no published studies that have utilized computational modeling techniques such as molecular docking or molecular dynamics simulations to predict the potential biological targets of this compound or to characterize its binding interactions at a molecular level.
In Vitro Adme Absorption, Distribution, Metabolism, Excretion Considerations in Preclinical Development
Determination of Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological effect. wikipedia.orgsygnaturediscovery.com Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. wikipedia.org Equilibrium dialysis or ultrafiltration are common methods to determine the percentage of a compound bound to plasma proteins. chromsoc.jpnih.gov
The degree of plasma protein binding can vary widely between different drugs, from less than 1% to over 99%. sygnaturediscovery.com For adamantane-based compounds, the specific substitutions play a crucial role. For example, the histone deacetylase inhibitor MS-275, which contains a pyridylmethyl carbamate (B1207046) moiety, was found to have an unbound fraction of approximately 18.8% in human plasma. nih.gov The lipophilicity and acidic/basic nature of 3-(Cinnamylamino)-1-adamantanol would be key factors in predicting its plasma protein binding characteristics.
Table 2: Illustrative Plasma Protein Binding of a Drug
| Species | Unbound Fraction (fu) | Bound Fraction (%) |
| Human | 0.188 | 81.2 |
| Mouse | 0.376 | 62.4 |
| Rat | 0.393 | 60.7 |
This table is based on data for MS-275 and is for illustrative purposes only. nih.gov
Evaluation of Membrane Permeability and Cellular Transport Mechanisms (e.g., Caco-2, MDCK Assays)
A drug's ability to cross biological membranes is fundamental to its absorption and distribution. diva-portal.org In vitro models using cell lines like Caco-2 and Madin-Darby Canine Kidney (MDCK) are widely used to predict oral absorption and identify potential transport mechanisms. evotec.comnih.gov These cells form a monolayer that mimics the intestinal epithelium. diva-portal.orgevotec.com
The apparent permeability coefficient (Papp) is calculated to quantify the rate of a compound's transport across the cell monolayer. mdpi.com Compounds can be classified as having low, moderate, or high permeability. pharmaexcipients.com Bidirectional assays, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, can reveal if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com The lipophilicity and molecular size of this compound would be important predictors of its passive permeability.
Table 3: Typical Classification of Compound Permeability in Caco-2 Assays
| Permeability Class | Papp (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
This table provides a general classification and does not represent data for a specific compound.
Profiling of Cytochrome P450 (CYP) Inhibition and Induction Potential
Investigating a drug's potential to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions (DDIs). solvobiotech.combioivt.com Inhibition of a major CYP isoform, such as CYP3A4, can lead to increased plasma levels of co-administered drugs, potentially causing toxicity. medsafe.govt.nz Conversely, induction can decrease the efficacy of other drugs.
In vitro assays typically use human liver microsomes and a panel of specific CYP isoform probe substrates to determine the concentration of the test compound that causes 50% inhibition (IC50). bioivt.com Time-dependent inhibition, which can be more clinically significant, is also assessed. evotec.com While no specific data exists for this compound, a study on 3- and 4-pyridylalkyl 1-adamantanecarboxylates showed potent inhibition of CYP17α, indicating that adamantane-containing compounds can interact with CYP enzymes. nih.gov
Table 4: Major Human Cytochrome P450 Isoforms and Common Probe Substrates
| CYP Isoform | Probe Substrate |
| CYP1A2 | Phenacetin |
| CYP2B6 | Bupropion |
| CYP2C9 | Tolbutamide |
| CYP2C19 | S-Mephenytoin |
| CYP2D6 | Dextromethorphan |
| CYP3A4 | Midazolam |
This table lists common tools for CYP inhibition assays and is not indicative of any interaction with this compound.
In Vitro Metabolite Identification and Structural Characterization
Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. nih.gov These studies are typically conducted by incubating the compound with hepatocytes or liver microsomes, followed by analysis of the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
For adamantane-containing compounds, metabolism often involves hydroxylation of the adamantane (B196018) cage. nih.govnih.gov For example, in vitro studies of the N-adamantyl urea-based sEH inhibitor AEPU showed that phase I metabolism included oxidations on the adamantyl moiety. nih.gov Similarly, the primary metabolites of STS-135 were formed through mono-, di-, or trihydroxylation of the adamantane ring. nih.govnih.gov It is highly probable that the in vitro metabolism of this compound would also yield hydroxylated metabolites on the adamantane structure.
Table 5: Potential Metabolites Based on Common Biotransformations of Adamantane Derivatives
| Parent Compound | Potential Metabolic Reaction | Potential Metabolite |
| This compound | Hydroxylation | Hydroxy-3-(cinnamylamino)-1-adamantanol |
| This compound | N-dealkylation | 1-Adamantanolamine |
| This compound | Oxidation of cinnamyl group | Cinnamic acid derivative |
This table is speculative and lists hypothetical metabolites of this compound.
Future Research Directions and Translational Perspectives
Exploration of Synergistic Effects with Established Therapeutic Agents
The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. nih.gov Investigating the synergistic potential of 3-(Cinnamylamino)-1-adamantanol with existing therapeutic agents could unlock new treatment paradigms, potentially leading to enhanced efficacy, reduced dosages, and minimized side effects. nih.govmdpi.com
Future studies could focus on combining this compound with conventional chemotherapeutic agents. nih.gov Natural products and their derivatives have been shown to modulate pathways that confer drug resistance in cancer cells, and it is plausible that this compound could act in a similar manner. nih.gov For instance, a combination therapy approach could be explored where this compound is co-administered with antibiotics to combat resistant bacterial strains. The lipophilic nature of the adamantane (B196018) core may facilitate the penetration of antibiotics through bacterial cell membranes, thereby enhancing their antimicrobial activity. mdpi.com
Development of Advanced Drug Delivery Systems for Optimized Biological Impact
The physicochemical properties of this compound, particularly its lipophilicity, make it an ideal candidate for incorporation into advanced drug delivery systems. The adamantane moiety itself is increasingly being utilized as a scaffold in the design of novel drug carriers. nih.govmdpi.com Such systems can improve the solubility, bioavailability, and targeting of therapeutic agents, ultimately leading to a more favorable pharmacological profile. pensoft.net
Several types of drug delivery systems could be explored for this compound:
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The adamantane group can act as a membrane anchor, allowing for the stable incorporation of this compound into the liposomal bilayer. mdpi.compensoft.net This approach could protect the compound from premature degradation and facilitate its delivery to specific tissues.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. Encapsulating this compound within a cyclodextrin (B1172386) cavity could enhance its aqueous solubility and stability. nih.govpensoft.net
Dendrimers: These are highly branched, tree-like macromolecules with a well-defined structure. Adamantane-based dendrimers can be synthesized to carry multiple molecules of this compound, potentially leading to a higher therapeutic payload. nih.govmdpi.com
The development of such targeted drug delivery systems would be a significant step towards optimizing the therapeutic index of this compound. pensoft.net
Application of Omics Technologies for Comprehensive Mechanistic Elucidation
To gain a deeper understanding of the mechanism of action of this compound, the application of "omics" technologies is essential. These high-throughput approaches allow for the global analysis of biological molecules and can provide a systems-level view of the cellular response to a drug. lgcstandards.com
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to that of untreated cells, researchers can identify protein targets and signaling pathways that are modulated by the compound.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling can reveal changes in metabolic pathways induced by this compound, providing insights into its bioactivity.
Transcriptomics: This is the study of the complete set of RNA transcripts that are produced by the genome. Transcriptomic analysis can identify genes whose expression is altered in response to treatment with this compound, offering clues about its molecular targets.
The integration of data from these different omics platforms can provide a comprehensive and unbiased view of the compound's mechanism of action, which is crucial for its further development and for identifying potential biomarkers of response.
Identification of Novel Therapeutic Indications and Repurposing Opportunities
While initial research may focus on a specific therapeutic area, it is not uncommon for a compound to exhibit biological activities that are relevant to other diseases. The unique structure of this compound, which combines the rigid adamantane scaffold with the versatile cinnamyl group, suggests that it may have a broad range of biological activities. Adamantane derivatives have been investigated for a variety of therapeutic applications, including antiviral, antibacterial, and anticancer activities. mdpi.com
A systematic screening of this compound against a wide range of biological targets and disease models could uncover novel therapeutic indications. This process, known as drug repurposing, can significantly accelerate the drug development process as it builds upon existing knowledge of the compound's safety and pharmacokinetic profiles. For example, given the known neurological effects of some adamantane derivatives like amantadine (B194251), it would be worthwhile to investigate the potential of this compound in the context of neurodegenerative diseases.
Computational Design and Synthesis of Next-Generation Analogues with Enhanced Pharmacological Profiles
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. irb.hr These approaches can be used to design and synthesize next-generation analogues of this compound with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. nih.gov
By creating a computational model of the biological target of this compound, researchers can virtually screen a library of potential analogues to identify those with the highest predicted binding affinity. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to prioritize those with the most favorable pharmacokinetic profiles. The synthesis and biological evaluation of these computationally designed analogues could lead to the discovery of a truly optimized therapeutic agent. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
